4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine

Catalog No.
S6771462
CAS No.
2548984-72-9
M.F
C20H30N4O2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbony...

CAS Number

2548984-72-9

Product Name

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine

IUPAC Name

[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-20(2,3)16-13-17(22-18(21-16)14-6-7-14)23-8-10-24(11-9-23)19(25)15-5-4-12-26-15/h13-15H,4-12H2,1-3H3

InChI Key

ZQFKPGRFFWCNSO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)C4CCCO4

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)C4CCCO4

4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a tert-butyl group, a cyclopropyl group, and a piperazine moiety linked to an oxolane-2-carbonyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis and Characterization

4-TCOPP is a heterocyclic compound containing a pyrimidine ring. Scientific literature describes methods for synthesizing 4-TCOPP, often alongside related compounds, for research purposes. These methods typically involve multi-step organic synthesis reactions. For instance, one study describes the synthesis of 4-TCOPP and its analogues using a five-step process [].

Potential Biological Activity

Some scientific studies explore the potential biological activity of 4-TCOPP. These studies investigate the interaction of 4-TCOPP with various biological targets, such as enzymes or receptors, to assess its potential effects on cellular processes. For example, a study describes the inhibitory activity of 4-TCOPP and its analogues on kinases, which are enzymes involved in cell signaling [].

The chemical reactivity of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine can be influenced by its functional groups. Typical reactions may include:

  • Nucleophilic substitutions: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Cyclization reactions: Under certain conditions, the cyclopropyl group may undergo ring-opening reactions, leading to new cyclic structures.
  • Carbonyl chemistry: The oxolane-2-carbonyl group can participate in various reactions such as acylation or esterification.

These reactions can be further explored through synthetic pathways that utilize this compound as an intermediate or starting material.

Compounds containing pyrimidine and piperazine structures have been extensively studied for their biological properties. The specific biological activities of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine may include:

  • Antimicrobial activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer properties: Pyrimidine derivatives are often evaluated for their ability to inhibit cancer cell proliferation.
  • CNS activity: The piperazine component suggests potential neuroactive properties, making it a candidate for treating neurological disorders.

The synthesis of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine can be achieved through several methodologies, including:

  • Multi-step synthesis: Involves the sequential formation of the pyrimidine ring followed by the introduction of tert-butyl and cyclopropyl groups.
  • Reactions with piperazine derivatives: The oxolane-2-carbonyl group can be introduced via acylation reactions with appropriate piperazine derivatives.
  • Cyclization techniques: Utilizing cyclization strategies to form the final structure from simpler precursors.

Specific reaction conditions, catalysts, and solvents would need to be optimized for efficient synthesis.

The applications of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine are likely to span various fields, including:

  • Pharmaceuticals: As a potential drug candidate for treating infections or cancer.
  • Agricultural chemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Material science: Exploration in developing new materials with unique properties based on its chemical structure.

Interaction studies involving 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine would focus on:

  • Protein-ligand binding assays: Evaluating how this compound interacts with specific biological targets.
  • Metabolic studies: Understanding how the compound is metabolized in biological systems and its pharmacokinetics.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural features with 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-tert-butyl-2-chloro-6-(4-methylpiperazin-1-yl)pyrimidinePyrimidine ring with chloro and piperazine groupsChlorine substitution may alter reactivity
4-(cyclopropylcarbamoyl)piperidinePiperidine structure with cyclopropyl groupFocuses on carbamoyl functionality
2-cyclopropylpyrimidinamineSimple pyrimidine derivative with cyclopropaneLacks additional functional groups

The uniqueness of 4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine lies in its combination of multiple functional groups that enhance its potential biological activities compared to simpler analogs.

This compound represents an exciting area of research within medicinal chemistry, promising diverse applications and significant biological relevance. Further studies will elucidate its full potential and mechanisms of action.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

358.23687621 g/mol

Monoisotopic Mass

358.23687621 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types